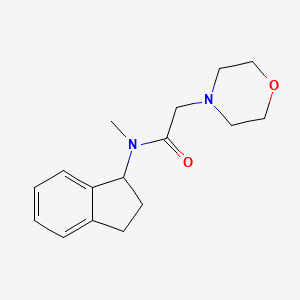
N-(2-Morpholinoacetyl)-N-methyl-1-indanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Morpholinoacetyl)-N-methyl-1-indanamine is a complex organic compound that features a morpholine ring, an indane structure, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoacetyl)-N-methyl-1-indanamine typically involves multiple steps, starting with the preparation of the morpholine ring and the indane structure. One common method involves the reaction of 2-morpholinoacetic acid with N-methyl-1-indanamine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Morpholinoacetyl)-N-methyl-1-indanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indane or morpholine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(2-Morpholinoacetyl)-N-methyl-1-indanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Mechanism of Action
The mechanism by which N-(2-Morpholinoacetyl)-N-methyl-1-indanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(2-Morpholinoacetyl)hydrazinocarbothioylbenzamide: Shares the morpholine and acetyl groups but differs in the presence of a hydrazinocarbothioyl group.
Acyl hydrazones derived from vanillin: Contains morpholine and acyl groups but has a different core structure.
Uniqueness
N-(2-Morpholinoacetyl)-N-methyl-1-indanamine is unique due to its combination of a morpholine ring, an indane structure, and an acetyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
6514-53-0 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C16H22N2O2/c1-17(16(19)12-18-8-10-20-11-9-18)15-7-6-13-4-2-3-5-14(13)15/h2-5,15H,6-12H2,1H3 |
InChI Key |
XHDLABXRWYKMJP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















